![molecular formula C4H6F3NO B072965 2,2,2-Trifluoro-N,N-dimethylacetamide CAS No. 1547-87-1](/img/structure/B72965.png)
2,2,2-Trifluoro-N,N-dimethylacetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,2,2-Trifluoro-N,N-dimethylacetamide often involves the use of trifluoroacetylated precursors or direct fluorination techniques. For example, the preparation of perfluoro-[N-(4-pyridyl)acetamide], involving direct fluorination of sodium salts of perfluoro-[N-(4-pyridyl)-acetamide], demonstrates a method that could potentially be adapted for the synthesis of this compound (Banks et al., 1996).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide, have shown the importance of hydrogen bonds in stabilizing the molecular structure in both crystal and solution phases (Sterkhova et al., 2019). These structural insights could inform the analysis of this compound's molecular geometry.
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives, such as its involvement in oxidative addition reactions to alkenes and dienes, reveals its potential for creating iodinated and other functionalized products under specific conditions (Shainyan et al., 2015). These reactions underscore the compound's versatility in synthetic chemistry applications.
Physical Properties Analysis
The physical properties of this compound, and its analogs, are significantly influenced by their fluorinated structures. For instance, the study on excess enthalpies of mixtures containing 2,2,2-trifluoroethanol highlights the impact of fluorination on intermolecular interactions and thermodynamic properties (Pikkarainen, 1988).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including reactivity towards nucleophilic and electrophilic agents, demonstrate a broad range of functional capabilities. Oxidative trifluoromethylthiolation of terminal alkynes with AgSCF3, for example, showcases an efficient method to synthesize alkynyl trifluoromethyl sulfides, indicating the potential chemical versatility of the trifluoromethyl group in such molecules (Zhu et al., 2014).
Scientific Research Applications
Synthetic Applications
TFDMA serves as a versatile solvent and reagent in chemical synthesis, facilitating various organic transformations. For example, it has been employed in the efficient synthesis of alkynyl trifluoromethyl sulfides, leveraging its ability to stabilize reactive intermediates and improve yield under mild conditions (Zhu, Xu, & Qing, 2014). Moreover, it participates in oxidative addition reactions, offering a pathway to functionalized molecules through the introduction of fluorine atoms or trifluoromethyl groups into organic substrates (Negrebetsky et al., 2008).
Materials Science
In the field of materials science, TFDMA has been utilized as an additive in electrolyte solutions for lithium-ion batteries, enhancing thermal stability and improving the performance and lifetime of high-voltage cathode materials (Bae, Shin, & Kim, 2014). Additionally, it plays a role in the synthesis of metal-organic frameworks (MOFs), where its solvent properties facilitate the formation of highly porous and stable structures suitable for gas storage and separation applications (He, Tan, & Zhang, 2013).
Electrochemistry
TFDMA's role extends to electrochemistry, where its inclusion in electrolytes contributes to the development of safer and more efficient energy storage systems. It aids in forming a stable solid electrolyte interphase (SEI) on electrodes, thereby enhancing the cyclic stability of lithium-rich cathodes at both room and elevated temperatures (Tu et al., 2016).
Photocatalysis
In photocatalytic applications, TFDMA has been used as a reaction solvent in the reduction of CO2, demonstrating its potential in environmental remediation through the conversion of CO2 to useful chemicals (Kuramochi, Kamiya, & Ishida, 2014).
Safety and Hazards
This compound is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation . Safety measures include keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Mechanism of Action
Target of Action
2,2,2-Trifluoro-N,N-dimethylacetamide (FDMA) is primarily used as a solvent in various chemical reactions It can interact with various substances due to its chemical properties .
Mode of Action
As a solvent, FDMA’s primary mode of action is to dissolve or suspend other substances without undergoing a chemical change itself . It can enhance the solubility of many organic compounds, which can be crucial in chemical reactions .
Biochemical Pathways
It can influence these pathways indirectly by affecting the solubility and availability of other compounds .
Pharmacokinetics
The specifics of these processes would depend on factors such as the route of exposure and the individual’s health status .
Result of Action
The primary result of FDMA’s action is to facilitate chemical reactions by improving the solubility of other compounds Exposure to high concentrations of fdma may cause irritation to the skin and eyes .
Action Environment
The action of FDMA can be influenced by various environmental factors. For example, its effectiveness as a solvent can be affected by temperature and pressure . Additionally, it should be stored in a cool, dry place under an inert atmosphere to maintain its stability .
properties
IUPAC Name |
2,2,2-trifluoro-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c1-8(2)3(9)4(5,6)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBWKMLIVXELSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325570 | |
Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1547-87-1 | |
Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does FDMA contribute to improved stability in lithium metal batteries?
A2: Research indicates that FDMA facilitates the formation of a stable solid electrolyte interphase (SEI) on the lithium metal electrode. [] The SEI layer is critical for protecting the lithium metal from further unwanted reactions with the electrolyte, preventing dendrite growth and enhancing overall battery stability. This protective effect is crucial for enabling longer cycle life and safer operation, especially in high-energy-density battery designs.
Q2: Beyond lithium metal batteries, are there other battery systems where FDMA shows promise?
A3: Yes, FDMA has also demonstrated potential in room-temperature sodium-sulfur (RT Na-S) batteries. [] In this application, FDMA, when used within a specific electrolyte formulation, helps to create a favorable "quasi-solid-phase" environment for sodium-sulfur conversion reactions. [] This controlled environment minimizes the undesirable shuttling of polysulfides, a major challenge in Na-S batteries, and significantly improves their reversibility and cycle life.
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